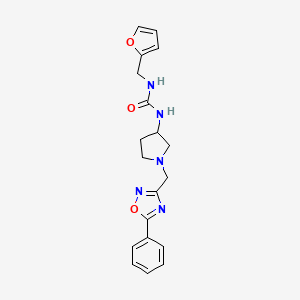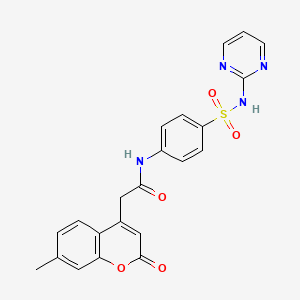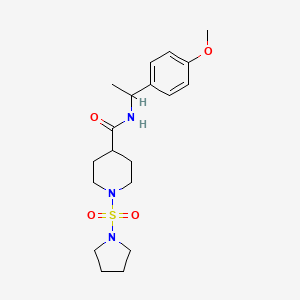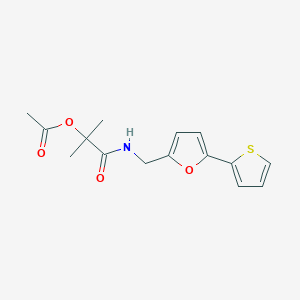
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is a chemical entity that can be presumed to have a structure based on a piperazine ring substituted with dimethylphenyl and dimethylcarboxamide groups. While the provided papers do not directly discuss this compound, they offer insights into similar structures that can help infer properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an acid chloride followed by coupling with an amine. For instance, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide involved the reaction of quinoline-3-carboxylic acid with thionyl chloride to generate the acid chloride, which was then coupled with 4-aminoacetophenone . By analogy, the synthesis of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide might involve a similar strategy, starting with a suitable carboxylic acid and dimethylpiperazine.
Molecular Structure Analysis
The molecular structure of compounds with piperazine rings can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The piperazine ring in this complex adopts a chair conformation, which is a common feature for piperazine derivatives. This information can be extrapolated to predict the likely conformation of the piperazine ring in 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can involve interactions with acids to form salts or complexes, as seen in the complexation of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid . The compound may also exhibit similar reactivity patterns, forming hydrogen bonds and other non-covalent interactions that could influence its chemical behavior and solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including FT-IR, NMR, and UV-Vis spectroscopy, as well as by computational methods like DFT . These techniques can provide information on the electronic structure, functional groups, and intermolecular interactions. For 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide, one could expect similar analytical approaches to yield insights into its properties, such as solubility, melting point, and stability.
Wissenschaftliche Forschungsanwendungen
Androgen Receptor Antagonism for Prostate Cancer Treatment A study by Kinoyama et al. (2005) synthesized a series of N-arylpiperazine-1-carboxamide derivatives and evaluated their androgen receptor (AR) antagonist activities. One of the derivatives, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, exhibited potent antiandrogenic activity, suggesting potential use in treating prostate cancer (Kinoyama et al., 2005).
Catalytic Hydroamination/Cyclization in Chemistry Gott et al. (2007) investigated the structure-activity relationships of Group 4 biaryl amidate complexes, which included derivatives of N,N-dimethylpiperazine-1-carboxamide, in catalytic hydroamination/cyclization of aminoalkenes (Gott et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines Deady et al. (2003) researched carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides. These compounds exhibited potent cytotoxic properties against several cancer cell lines, highlighting their potential as therapeutic agents (Deady et al., 2003).
Applications in Anticonvulsant Therapies Research by Lambert et al. (1995) synthesized ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, demonstrating efficacy in several anticonvulsant models. These findings indicate potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Development of Polyamides and Polyimides Spiliopoulos et al. (1998) synthesized compounds like 4,3‘‘-Diamino-2‘,6‘-diphenyl-p-terphenyl and 4-amino-4‘‘-carboxy-2‘,6‘-diphenyl-p-terphenyl for creating rigid-rod polyamides and polyimides. These materials have applications in various industries due to their excellent thermooxidative stability and amorphous nature (Spiliopoulos et al., 1998).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCSKEGYVRPPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)



![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)




![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)